N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methyl-3-nitrobenzamide
Description
The compound N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methyl-3-nitrobenzamide is a heterocyclic organic molecule featuring a benzoxazole core substituted with a 3,4-dimethylphenyl group at position 2. The carbamothioyl (-NHCSS-) linker connects this benzoxazole moiety to a 4-methyl-3-nitrobenzamide group. Its molecular formula is C₂₄H₂₀N₄O₄S, with a molecular weight of 476.51 g/mol.
Properties
IUPAC Name |
N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-13-4-7-17(10-15(13)3)23-26-19-12-18(8-9-21(19)32-23)25-24(33)27-22(29)16-6-5-14(2)20(11-16)28(30)31/h4-12H,1-3H3,(H2,25,27,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVUYWARWVIGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362914 | |
| Record name | N-{[2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5739-23-1 | |
| Record name | N-{[2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methyl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and may require specific solvents to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analog BY86233: Substitution at the Benzoxazole Ring
Compound : N-[[2-(4-Methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methyl-3-nitrobenzamide (CAS: 428468-99-9) .
- Key Differences :
- Substituent : The 3,4-dimethylphenyl group in the target compound is replaced with a 4-methoxyphenyl group.
- Electronic Effects : Methoxy (-OCH₃) is electron-donating, enhancing solubility in polar solvents compared to the hydrophobic methyl (-CH₃) groups.
- Molecular Weight : 462.48 g/mol (C₂₃H₁₈N₄O₅S), slightly lower due to the absence of two methyl groups.
Benzimidazole-Based Analog: Core Heterocycle Variation
Compound : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide .
- Key Differences: Core Structure: Benzimidazole (two nitrogen atoms in the fused ring) vs. benzoxazole (one oxygen and one nitrogen). Substituents: Multiple methoxy groups (-OCH₃) instead of methyl (-CH₃) and nitro (-NO₂) groups. Bioactivity: Benzimidazoles are known for antiviral and anticancer activity, whereas benzoxazoles often exhibit antimicrobial properties.
Sulfamoyl-Containing Analog: Functional Group Comparison
Compound : N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide .
- Core Structure: Quinazolinone (two nitrogen atoms in a fused bicyclic system) vs. benzoxazole. Molecular Weight: Higher (~592.03 g/mol) due to the sulfamoyl and quinazolinone moieties.
Physicochemical Properties
Biological Activity
N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methyl-3-nitrobenzamide, also known by its CAS number 535947-01-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H18N3O2S |
| Molecular Weight | 427.47 g/mol |
| CAS Number | 535947-01-4 |
| Density | 1.344 g/cm³ |
| Boiling Point | 495.8 °C at 760 mmHg |
This compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes that are critical in cancer cell proliferation and survival.
Anticancer Activity
Recent research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways and the modulation of apoptosis-related proteins.
Cytotoxicity Studies
A cytotoxicity assay was conducted using the MTT method to evaluate the compound's effectiveness against cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| PC-3 (Prostate Cancer) | 12.8 |
| HeLa (Cervical Cancer) | 18.6 |
Case Studies
- Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity.
- Prostate Cancer Research : In a separate study on PC-3 cells, the compound was shown to inhibit cell migration and invasion, suggesting potential applications in preventing metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
